4-chloro-1-(2-chloro-4-nitrophenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2-chloro-4-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with chloro and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-chloro-4-nitrophenyl)-1H-pyrazole typically involves the reaction of 2-chloro-4-nitrophenylhydrazine with 1,3-dichloroacetone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-chloro-4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chloro groups.
Reduction: 4-chloro-1-(2-chloro-4-aminophenyl)-1H-pyrazole.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
4-chloro-1-(2-chloro-4-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-chloro-4-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-1-(2-chloro-4-nitrophenyl)-1H-pyrazole is unique due to the presence of both chloro and nitro groups on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications.
Properties
Molecular Formula |
C9H5Cl2N3O2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
4-chloro-1-(2-chloro-4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-4-12-13(5-6)9-2-1-7(14(15)16)3-8(9)11/h1-5H |
InChI Key |
ANDGOWQBGDFFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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